Glufosinate-P

Catalog No.
S576131
CAS No.
35597-44-5
M.F
C5H12NO4P
M. Wt
181.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glufosinate-P

CAS Number

35597-44-5

Product Name

Glufosinate-P

IUPAC Name

(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid

Molecular Formula

C5H12NO4P

Molecular Weight

181.13 g/mol

InChI

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

IAJOBQBIJHVGMQ-BYPYZUCNSA-N

SMILES

CP(=O)(CCC(C(=O)O)N)O

Solubility

Water solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C

Synonyms

2-amino-4-methylphosphinobutyric acid, ammonium glufosinate, ammonium-DL-homoalanine-4-yl(methyl)-phosphinate, Basta, DL-glufosinate, glufosinate, glufosinate ammonium, glufosinate-ammonium, glufosinate-P, phosphinothricin, phosphinothricin hydrochloride, phosphinothricin hydrochloride, (S)-isomer, phosphinothricin, (S)-isomer, phosphinothricin, barium (1:1) salt, (+-)-isomer, phosphinothricin, calcium (2:1) salt, (S)-isomer, phosphinothricin, copper (+2) salt, phosphinothricin, diammonium salt, phosphinothricin, dipotassium salt, (S)-isomer, phosphinothricin, disodium salt, phosphinothricin, disodium salt, (S)-isomer, phosphinothricin, monoammonium salt, phosphinothricin, monoammonium salt, (S)-isomer, phosphinothricin, monopotassium salt, (S)-isomer, phosphinothricin, monosodium salt, phosphinothricin, monosodium salt, (S)-isomer, phosphinothricin, sodium salt, (S)-isomer

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O

Isomeric SMILES

CP(=O)(CC[C@@H](C(=O)O)N)O

Understanding Plant Physiology and Biochemistry:

  • Glutamine Synthetase Inhibition: Glufosinate-P acts by inhibiting the enzyme glutamine synthetase (GS), which plays a crucial role in plant nitrogen metabolism. Studying the effects of Glufosinate-P on GS activity helps researchers understand the intricate pathways involved in plant nitrogen assimilation and how they influence plant growth and development .
  • Herbicide Synergism: Glufosinate-P has been shown to exhibit synergistic effects with other herbicides, meaning the combined effect is greater than the sum of their individual effects. Research using Glufosinate-P helps scientists understand the mechanisms behind these synergistic interactions and develop more effective weed control strategies .

Investigating Weed Resistance:

  • Resistance Mechanisms: Although less common than with other herbicides, some weeds have developed resistance to Glufosinate-P. Studying these resistant weeds helps researchers understand the mechanisms of resistance evolution and develop strategies to manage and prevent resistance in the future .
  • Genetically Modified Organisms (GMOs): Glufosinate-P resistance has been introduced into certain crops through genetic engineering, allowing for targeted weed control through post-emergence application without harming the crop itself. Studying these GMOs helps scientists understand the potential benefits and risks associated with herbicide-resistant crops .

Environmental Fate and Ecotoxicology:

  • Environmental Degradation: Research investigates the breakdown and dissipation of Glufosinate-P in various environmental compartments, such as soil and water. This information is crucial for assessing the potential environmental impact of the herbicide .
  • Ecotoxicological Studies: Scientists use Glufosinate-P in controlled studies to assess its potential effects on non-target organisms, including insects, fish, and other wildlife. This information is essential for ensuring the safe use of the herbicide and minimizing its ecological impact .

Glufosinate-P, chemically known as L-2-amino-4-(hydroxymethylphosphinyl)butanoic acid, is a naturally occurring compound primarily derived from certain species of Streptomyces bacteria. It serves as an active ingredient in herbicides, offering an alternative to traditional broad-spectrum herbicides that can adversely affect desirable crops. The molecular formula of Glufosinate-P is C5_5H12_{12}N O4_4P, with a molecular weight of 181.13 g/mol. Its unique structure includes a central carbon chain with an amino group, a hydroxyl group, and a phosphonic acid group, characterized by specific stereochemistry at the second carbon atom (C-2), which is crucial for its herbicidal activity .

The primary mechanism of action for Glufosinate-P involves the irreversible inhibition of glutamine synthetase, an enzyme essential for the synthesis of glutamine and ammonia detoxification in plants. This inhibition leads to elevated ammonia levels and reduced glutamine, ultimately disrupting photosynthesis and resulting in plant death. The compound also exhibits antibacterial and antifungal properties due to its ability to interfere with amino acid metabolism in various organisms .

Glufosinate-P is classified as a non-selective herbicide, meaning it can affect a wide range of plant species. Its biological activity is primarily attributed to its role as a glutamine synthetase inhibitor. By accumulating ammonium ions in plant tissues, Glufosinate-P halts photosynthesis and induces oxidative stress, leading to plant cell death . Additionally, studies have shown that Glufosinate-P can bioaccumulate in aquatic organisms like zebrafish, indicating potential environmental impacts .

The synthesis of Glufosinate-P can be achieved through several methods. One common approach involves the reaction of Glufosinate hydrochloride with ammonia in a methanol-water solvent system at controlled temperatures. The process typically yields high purity crystals of Glufosinate-P through crystallization techniques . Another method includes the enzymatic conversion of 4-(hydroxymethylphosphinyl)-2-oxo-butyric acid using transaminase enzymes in the presence of amino acid donors such as glutamic acid .

Example Synthesis Procedure

  • Dissolve 1 mol of Glufosinate hydrochloride in 100 ml of water and 300 ml of methanol.
  • Heat the mixture to 60 °C until dissolved.
  • Introduce ammonia gas at room temperature and stir for 20 minutes.
  • Cool the mixture to -5 °C and stir for an additional three hours.
  • Filter the precipitated crystals, wash with methanol, and dry to obtain purified Glufosinate-P .

Glufosinate-P is primarily used as a herbicide in agricultural practices due to its effectiveness against a wide variety of weeds. It is particularly useful in genetically modified crops that have been engineered for resistance to this compound, allowing for selective weed control without harming the crops themselves . Additionally, its antibacterial properties make it a candidate for use in managing certain bacterial infections.

Research has indicated that Glufosinate-P interacts with various environmental factors and biological systems. For instance, studies have shown that it can accumulate in aquatic organisms like zebrafish over time, raising concerns about its ecological impact . Furthermore, interactions with soil microorganisms can influence its degradation and persistence in the environment .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities or biological functions with Glufosinate-P. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
PhosphinothricinYesHerbicidalNatural precursor to Glufosinate-P
BialaphosYesAntibacterialComposed of two alanine residues
GlyphosateNoHerbicidalInhibits a different metabolic pathway
Aminomethylphosphonic AcidYesMetabolite of GlyphosateLess effective as a herbicide
N-acetyl-glufosinateYesHerbicidalAcetylated derivative

Glufosinate-P stands out due to its specific mechanism targeting glutamine synthetase and its unique stereochemistry that enhances its herbicidal efficacy compared to other compounds like glyphosate, which operates through a different pathway .

Physical Description

White to light yellow solid; [HSDB]

Color/Form

White to light yellow crystalline powder

XLogP3

-5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

181.05039486 g/mol

Monoisotopic Mass

181.05039486 g/mol

Heavy Atom Count

11

Density

1.4 g/ml at 20 °C

LogP

log Kow < 0.1 (pH 7, 22 °C)

Odor

Slightly pungent odor

Melting Point

215 °C

UNII

72P470U27C

Related CAS

77182-82-2 (mono-ammonium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360Fd: May damage fertility;
Suspected of damaging the unborn child [Danger Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Mechanism of Action

...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ...

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51276-47-2
77182-82-2

Metabolism Metabolites

The principal metabolite in urine & feces is 3-[hydroxy(methyl)phosphinoyl]propionic acid.
In plants, degradation of glufosinate-ammonium involves deamination, decarboxylation, & finally beta-oxidation to carbon dioxide.

Associated Chemicals

Phosphinothricin;51276-47-2
Glufosinate;53369-07-6

Wikipedia

Glufosinate

Biological Half Life

...A 65-yr-old male ingested BASTA, which contains 20% w/v of glufosinate ammonium... The changes in serum glufosinate concn exhibited T-1/2 alpha of 1.84 and T-1/2 beta of 9.59 hr. /BASTA/

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Glufosinate-ammonium; Commodity: Almond hulls, almond meat; Method Source: Hoechst-Celanese; Method ID: HRAV-5A; Method Date: 4/20/89; Instrument: GC/FPD; Estimated LOQ (ppm): 0.05. /From table/
Pesticide or Metabolite (M) Common Name: Glufosinate-ammonium; Commodity: Canola seed, sugarbeet roots; Method Source: Aventis Crop Science; Method ID: BK/01/99; Method Date: 5/20/2000; Instrument: GC/FPD; Estimated LOQ (ppm): 0.05. /From table/

Stability Shelf Life

Stable /with exposure to/ light.

Dates

Modify: 2023-08-15
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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